Neohesperidin dihydrochalcone (NHDC) is a semi-natural, intense sweetener derived from citrus fruits, specifically from neohesperidin found in bitter oranges (Citrus aurantium) []. It belongs to the class of compounds known as dihydrochalcones, which are a type of flavonoid [, ]. NHDC is several hundred times sweeter than sucrose at low concentrations [, ]. It finds application in food and beverage industries as a sweetener, flavor modifier, and bitter blocker [, ]. In scientific research, NHDC serves as a valuable tool for studying taste perception, sweet taste receptors, and its potential therapeutic benefits, particularly in the context of metabolic disorders [, ].
Neohesperidin dihydrochalcone is classified under the broader category of flavonoids, specifically as a dihydrochalcone. The natural precursor, neohesperidin, is obtained from the extraction of citrus peels. The chemical structure of neohesperidin dihydrochalcone can be represented as with a molecular weight of 612.58 g/mol. Its synthesis involves the reduction of the carbon-carbon double bond in the chalcone structure of neohesperidin.
The synthesis of neohesperidin dihydrochalcone can be accomplished through several methods:
Neohesperidin dihydrochalcone features a complex molecular structure characterized by its open-chain configuration derived from its parent compound neohesperidin. The structure includes multiple hydroxyl groups and a saturated carbon skeleton that contributes to its sweetness profile. The compound's structural formula can be depicted as follows:
Key features include:
Neohesperidin dihydrochalcone participates in various chemical reactions primarily involving hydrolysis and metabolic transformations:
The mechanism by which neohesperidin dihydrochalcone exerts its sweetening effect involves interaction with taste receptors on the tongue:
Neohesperidin dihydrochalcone exhibits several notable physical and chemical properties:
Neohesperidin dihydrochalcone finds extensive applications across various fields:
Neohesperidin dihydrochalcone (NHDC) emerged from mid-20th-century investigations into the bitter components of Citrus aurantium (bitter orange). Researchers Horowitz and Gentili (1963) discovered that catalytic hydrogenation of the flavanone neohesperidin—a naturally occurring compound in citrus peels—yielded a derivative with intense sweetness [2] [3]. This transformation marked a pivotal shift, converting a bitter flavonoid glycoside into a commercially valuable sweetener. Early studies characterized NHDC’s structure as 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-propanone (C₂₈H₃₆O₁₅), featuring a dihydrochalcone backbone with a neohesperidose disaccharide [2] [10]. The compound’s unique taste properties ignited interest in its potential as a sugar substitute and flavor modulator.
NHDC represents a paradigm of semi-synthetic innovation, combining natural precursor isolation with chemical modification. The manufacturing process involves:
NHDC serves as a model compound for studying structure-function relationships in glycosylated flavonoids. Its academic significance spans:
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